

biological activity of 7-azaindole derivatives

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Compound of Interest

Compound Name: 1-(5-bromo-1H-pyrrolo[2,3-
b]pyridin-3-*y*)ethanone

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An In-depth Technical Guide to the Biological Activity of 7-Azaindole Derivatives

Executive Summary

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.^[1] Its unique physicochemical properties, particularly the ability of the fused pyrrolopyridine ring system to act as a hydrogen bond donor and acceptor, make it an exceptional hinge-binding motif for various protein kinases.^{[2][3]} This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted biological activities of 7-azaindole derivatives. We will delve into their applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, elucidating the underlying mechanisms of action, exploring critical structure-activity relationships (SAR), and providing detailed, field-proven experimental protocols for their evaluation.

The 7-Azaindole Core: A Foundation for Diverse Bioactivity

7-Azaindole (1H-pyrrolo[2,3-*b*]pyridine) is an aromatic heterocyclic compound where a pyridine ring is fused to a pyrrole ring.^[4] The strategic placement of the nitrogen atom at position 7 fundamentally alters the electronic properties compared to indole, creating a unique pharmacophore that can engage with biological targets in ways that the parent indole cannot.^[1] This has led to its incorporation into several FDA-approved drugs, such as the B-RAF kinase inhibitor Vemurafenib, validating its therapeutic potential.^{[2][5]}

The versatility of the 7-azaindole scaffold stems from several key features:

- Bioisosterism: It serves as a structural mimic for indole and the purine base adenine, allowing it to interact with biological targets originally meant for these endogenous molecules.[4]
- Hinge-Binding Capacity: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the hinge region of many protein kinases, a feature central to its anticancer activity.[2][3][6]
- Synthetic Tractability: The 7-azaindole ring possesses multiple sites (positions 1, 2, 3, 4, 5, and 6) that are amenable to chemical modification, enabling extensive SAR studies and the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][7][8]

Caption: Core properties of the 7-azaindole scaffold.

Anticancer Activity: Targeting Kinase Signaling

The most extensively documented biological activity of 7-azaindole derivatives is their potent anticancer effect, primarily achieved through the inhibition of protein kinases.[9][10][11] Kinases are crucial regulators of cellular processes like proliferation, survival, and differentiation; their deregulation is a hallmark of cancer.[2][12]

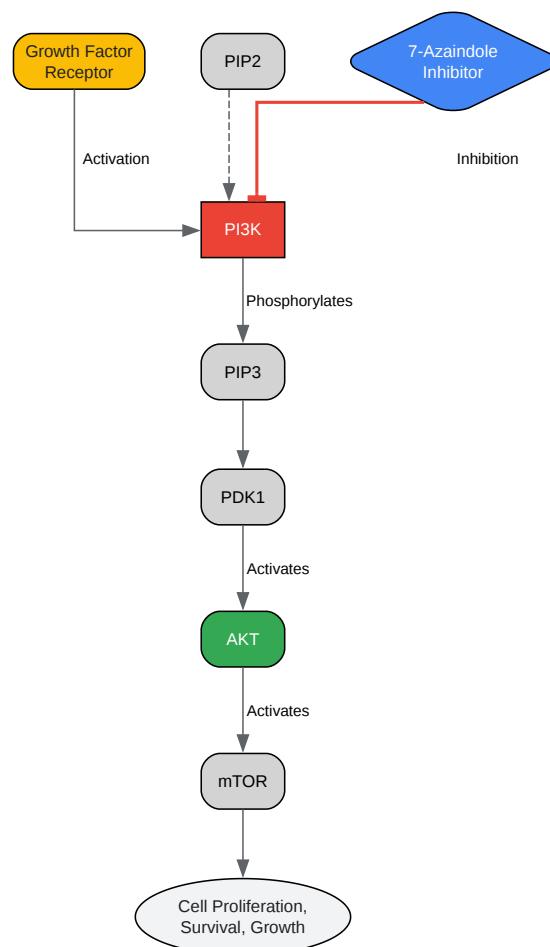
Mechanism of Action: Kinase Hinge Binding

7-Azaindole derivatives function as ATP-competitive inhibitors.[2][3] They occupy the ATP-binding pocket of the kinase, with the 7-azaindole core forming bidentate hydrogen bonds with the backbone amides of the hinge region that connects the N- and C-terminal lobes of the kinase domain.[2][6] This interaction anchors the molecule, allowing its substituents to make further contacts within the binding site, thereby conferring potency and selectivity.

Numerous kinases are targeted by 7-azaindole derivatives, including:

- B-RAF: Vemurafenib is a selective inhibitor of the B-RAF V600E mutant kinase in melanoma. [5]

- PI3K (Phosphoinositide 3-kinase): Derivatives have been developed that potently inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in a wide range of tumors.[5][12]
- CDKs (Cyclin-Dependent Kinases): Compounds like Meriolins show potent activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[5][13]
- FGFR4 (Fibroblast Growth Factor Receptor 4): Selective covalent inhibitors have been designed for treating hepatocellular carcinoma.[14]
- Aurora B/C Kinase: The analog GSK1070916 is a potent inhibitor with demonstrated antitumor activity.[4]



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Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often most critical for potent anticancer activity.[4][7]

- Position 3: Substitution at this position is considered highly effective, as seen in drugs like Vemurafenib.[8] Aryl and heterocyclic rings are common and successful substitutions.
- Position 1: Alkylation or arylation at the N1 position can modulate potency and physical properties. For example, increasing alkyl chain length can enhance cytotoxicity.[1]
- Position 5: This position often extends into a solvent-exposed region, and substitutions here can be tailored to improve solubility and pharmacokinetic profiles.
- Disubstitution: Combining substitutions at multiple positions is a common strategy to optimize activity. For instance, compounds with substitutions at positions 1, 3, and 4 have shown high potency against multiple cancer cell lines.[4][8]

Data Presentation: Anticancer Activity

Compound Class	Target Kinase	Cell Line	IC ₅₀ / EC ₅₀	Reference
Titanocene Derivative	-	LLC-PK	8.8 μM	[4]
1,3,4-Trisubstituted	-	MCF-7 (Breast)	0.57 μM	[4]
Phenyl-substituted	-	MCF-7 (Breast)	1.55 μM	[4][8]
Covalent Inhibitor (30)	FGFR4	HuH-7 (HCC)	-	[14]
GSK1070916	Aurora B/C	Various	-	[4]
Meriolin Congener (3e)	CDKs	Jurkat	Nanomolar range	[13]
PI3K Inhibitor (B13)	PI3K α	-	Subnanomolar	[12]

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol assesses the cytotoxic effect of 7-azaindole derivatives on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

- Cell Seeding:** Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

- Compound Preparation: Prepare a stock solution of the 7-azaindole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 μ M to 100 μ M). Ensure the final DMSO concentration in all wells is \leq 0.5% to avoid solvent toxicity.
- Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 μ L of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
- Solubilization: Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.^[1] Mix gently by pipetting or shaking.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.^[15]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.^[15]

Antiviral Activity

7-azaindole derivatives have demonstrated significant potential as antiviral agents, particularly against HIV-1 and influenza viruses, by targeting key viral enzymes or processes.^{[16][17]}

Mechanism of Action

- Anti-HIV Activity: Certain 7-azaindole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).^{[5][18]} They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.^[18] Other derivatives act as entry

inhibitors by interfering with the interaction between the viral surface protein gp120 and the host cell's CD4 receptor.[19]

- **Anti-Influenza Activity:** A notable derivative, JNJ-63623872, targets the PB2 subunit of the influenza viral polymerase.[5][20] This subunit is responsible for binding the 5' cap of host pre-mRNA, a crucial step for initiating viral transcription ("cap-snatching"). Inhibition of this process halts viral replication.[20]
- **Anti-SARS-CoV-2 Activity:** Recent studies have identified derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby blocking viral entry into host cells.[21]

Data Presentation: Antiviral Activity

Compound	Virus	Target	EC ₅₀	Reference
BMS-378806	HIV-1	gp120-CD4 Interaction	-	[19]
NNRTI Hit (8)	HIV-1	Reverse Transcriptase	0.73 μ M (IC ₅₀)	[18]
JNJ-63623872	Influenza (H1N1, H5N1)	Polymerase PB2 subunit	Potent	[5]
ASM-7	SARS-CoV-2	Spike-hACE2 Interaction	1.001 μ M	[21]

Experimental Protocol: Pseudovirus Neutralization Assay

Principle: This assay measures the ability of a compound to inhibit viral entry. It uses replication-defective viral particles (e.g., lentivirus) that carry the envelope protein of the target virus (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase). Inhibition of entry results in a reduced reporter signal.

Step-by-Step Methodology:

- Cell Seeding: Seed target cells expressing the appropriate receptor (e.g., HEK293T-hACE2 for SARS-CoV-2) in a 96-well, white, clear-bottom plate. Incubate overnight.
- Compound Dilution: Prepare serial dilutions of the 7-azaindole test compound in cell culture medium.
- Neutralization Reaction: In a separate plate, mix the diluted compounds with a fixed amount of pseudovirus particles. Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the viral particles.
- Infection: Remove the medium from the cells and add the pseudovirus-compound mixture.
- Incubation: Incubate the infected cells for 48-72 hours.
- Lysis and Luminescence Reading: Lyse the cells using a luciferase assay reagent (e.g., Bright-Glo). Measure the luminescence signal using a microplate luminometer.
- Data Analysis: The luminescence signal is proportional to the number of successfully infected cells. Calculate the percentage of neutralization relative to wells with virus but no compound. Determine the EC₅₀ value from the dose-response curve.

Anti-inflammatory and Neuroprotective Activities

Beyond oncology and virology, 7-azaindole derivatives exhibit promising activities in treating inflammatory conditions and neurodegenerative diseases.

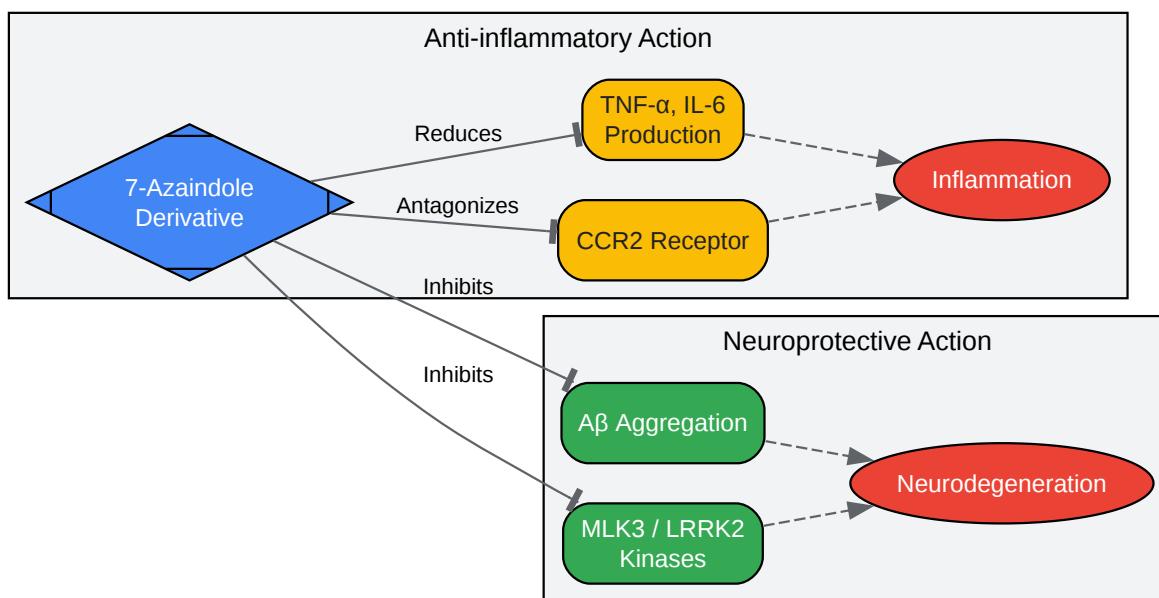
Anti-inflammatory Mechanisms

The anti-inflammatory effects are often linked to the modulation of chemokine receptors and cytokine production.[22]

- CCR2 Antagonism: Derivatives have been developed as potent antagonists of the CC-chemokine receptor-2 (CCR2).[5][23] CCR2 is implicated in the migration of monocytes to sites of inflammation in diseases like rheumatoid arthritis and multiple sclerosis.[5]
- Cytokine Inhibition: Some compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF- α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.[22][24]

Neuroprotective Mechanisms

- Amyloid Aggregation Inhibition: In the context of Alzheimer's disease, 7-azaindole derivatives have been designed to inhibit the aggregation of amyloid- β (A β) peptides, a key pathological event in the disease.[25]
- Kinase Inhibition in Neuroinflammation: The compound URMC-099 displays neuroprotective properties by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), which are involved in neuroinflammatory pathways associated with conditions like HIV-1 associated neurocognitive disorders (HAND).[5]



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Caption: Dual anti-inflammatory and neuroprotective pathways.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

Principle: This assay quantifies the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β -sheet structures characteristic of

amyloid fibrils.

Step-by-Step Methodology:

- **A_β Peptide Preparation:** Prepare a stock solution of A_β (1-42) peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO. Dilute into an appropriate aggregation buffer (e.g., phosphate buffer, pH 7.4).
- **Assay Setup:** In a 96-well black, clear-bottom plate, add the A_β peptide solution, the test 7-azaindole compound at various concentrations, and Thioflavin T solution.
- **Incubation and Measurement:** Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 10 minutes) for several hours using a plate reader.
- **Data Analysis:** Plot fluorescence intensity versus time. The sigmoidal curve represents the kinetics of fibril formation. Compounds that inhibit aggregation will show a reduced fluorescence signal or a longer lag phase compared to the control (A_β peptide alone).

Future Perspectives

The 7-azaindole scaffold is a remarkably successful framework in modern drug discovery.^{[4][7]} Future research will likely focus on several key areas:

- **Target Selectivity:** Designing derivatives with higher selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and improve safety profiles.
- **Novel Targets:** Exploring the utility of the 7-azaindole scaffold against new and emerging biological targets beyond the well-established ones.
- **Advanced Drug Delivery:** Developing formulations or prodrugs of 7-azaindole compounds to enhance bioavailability, particularly for challenging targets like those in the central nervous system.^[25]
- **Combinatorial Therapies:** Investigating the synergistic effects of 7-azaindole inhibitors when used in combination with other therapeutic agents to overcome drug resistance.^[26]

The continued exploration of the chemical space around the 7-azaindole core, guided by structure-based design and robust biological validation, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.[\[27\]](#)

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